molecular formula C16H10Cl2N2O2S B2847941 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate CAS No. 338398-89-3

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate

Cat. No. B2847941
M. Wt: 365.23
InChI Key: UMCYBWNZKUWPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate, commonly known as MPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTC belongs to the family of thiazole derivatives that possess a broad range of biological activities.

Scientific Research Applications

Thiazole Biosynthetic Enzyme Structure

The study on the structure of the thiazole biosynthetic enzyme THI1 from Arabidopsis thaliana provides insights into thiazole biosynthesis in eukaryotes. The enzyme is involved in the synthesis of thiamin pyrophosphate, essential for ATP production in organisms. This research highlights the enzyme's structure and suggests its role in the intermediate stages of thiazole biosynthesis, offering potential avenues for biochemical and pharmacological studies (Godoi et al., 2006).

Scaffold for Highly Functionalised Isoxazoles

Another study outlines the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, serving as a scaffold for creating highly functionalized isoxazole derivatives. This approach indicates the versatility of pyridinyl-thiazole compounds in synthesizing complex molecules, potentially useful in medicinal chemistry and material science (Ruano, Fajardo, & Martín, 2005).

Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines

Research on activated 2-methylidene-1,3-thiazolidin-4-ones presents a synthetic route to new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives. The study demonstrates the potential of thiazole compounds in constructing complex structures, which could have applications in developing novel therapeutic agents or materials (Litvinchuk et al., 2021).

Microwave-assisted Synthesis of Thiazolidin-4-ones

A study employing microwave irradiation for the synthesis of thiazolidin-4-ones showcases an efficient method for creating thiazole derivatives. This technique could streamline the production of compounds with potential pharmacological properties, emphasizing the role of thiazole structures in drug development (Al-Zaydi, 2010).

Antimicrobial Activity of Thiazole Derivatives

The synthesis and evaluation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives for their antimicrobial activity highlight the potential of thiazole derivatives as antimicrobial agents. Some compounds exhibited significant activity against A. baumannii and M. tuberculosis, suggesting that thiazole compounds could be further explored for antimicrobial drug development (Nural et al., 2018).

properties

IUPAC Name

(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-6-19-7-5-10)22-16(21)11-2-3-12(17)13(18)8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCYBWNZKUWPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate

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